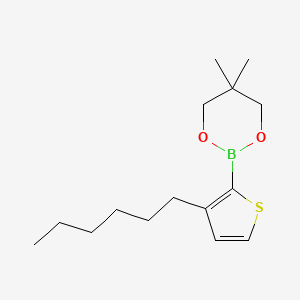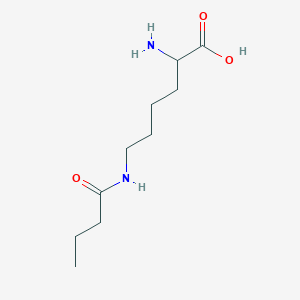![molecular formula C11H20O10 B12515451 2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12515451.png)
2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol ist eine Glykosidverbindung mit der Summenformel C12H22O11 . Es zeichnet sich durch seine komplexe Struktur aus, die mehrere Hydroxylgruppen und eine glykosidische Bindung umfasst. Diese Verbindung kommt häufig in verschiedenen biologischen Systemen vor und hat erhebliche Bedeutung in biochemischen und industriellen Anwendungen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Glykosylierung eines geeigneten Akzeptormoleküls mit einem Glykosyldonor. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren wie Lewis-Säuren oder Enzymen, um die Bildung der glykosidischen Bindung zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann durch biotechnologische Prozesse unter Verwendung mikrobieller Fermentation erreicht werden. Bestimmte Stämme von Bakterien oder Hefen werden so manipuliert, dass sie die Verbindung in großen Mengen produzieren. Der Fermentationsprozess wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Deoxyderivate zu bilden.
Substitution: Die Hydroxylgruppen können durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Alkylhalogenide. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, Deoxyderivate und substituierte Glykoside. Diese Produkte haben vielfältige Anwendungen in verschiedenen Bereichen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol typically involves the glycosylation of a suitable acceptor molecule with a glycosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound in large quantities. The fermentation process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxidized derivatives, deoxy derivatives, and substituted glycosides. These products have diverse applications in various fields .
Wissenschaftliche Forschungsanwendungen
2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer Kohlenhydrate und Glykoside verwendet.
Biologie: Die Verbindung wird hinsichtlich ihrer Rolle in zellulären Prozessen und Stoffwechselwegen untersucht.
Medizin: Es hat aufgrund seiner biologischen Aktivität potenzielle therapeutische Anwendungen und wird bei der Medikamentenentwicklung eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, wodurch verschiedene biochemische Prozesse beeinflusst werden. Die Hydroxylgruppen spielen eine entscheidende Rolle bei diesen Wechselwirkungen und ermöglichen Wasserstoffbrückenbindungen und andere nicht-kovalente Wechselwirkungen .
Wirkmechanismus
The mechanism of action of 2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Saccharose: Ein Disaccharid, das aus Glucose und Fructose besteht, in seiner Struktur ähnlich, jedoch mit anderen glykosidischen Bindungen.
Maltose: Ein weiteres Disaccharid mit zwei Glucose-Einheiten, das sich in der Art der glykosidischen Bindung unterscheidet.
Lactose: Besteht aus Glucose und Galactose, mit unterschiedlichen biologischen Funktionen.
Einzigartigkeit
2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol ist aufgrund seiner spezifischen glykosidischen Bindung und des Vorhandenseins mehrerer Hydroxylgruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine vielfältigen Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Industrie .
Eigenschaften
IUPAC Name |
2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYHSZUFKNRFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)

![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)



![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)

![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)
![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate](/img/structure/B12515435.png)

![2-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12515443.png)
